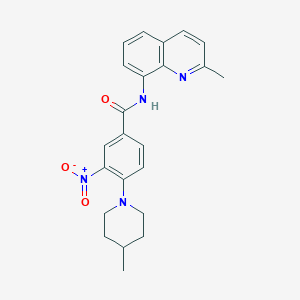![molecular formula C20H17NO4 B15019449 4-(2-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B15019449.png)
4-(2-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic compound that belongs to the class of pyranoquinolines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a pyranoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with 6-methyl-4-hydroxyquinoline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the pyranoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Compounds with substituted methoxy groups.
Scientific Research Applications
4-(2-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-methoxyphenyl)quinoline: Similar structure but lacks the pyrano ring.
6-methyl-4-hydroxyquinoline: Precursor in the synthesis of the target compound.
2-methoxybenzaldehyde: Starting material in the synthesis.
Uniqueness
4-(2-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is unique due to its fused pyranoquinoline structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H17NO4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C20H17NO4/c1-21-15-9-5-3-8-13(15)19-18(20(21)23)14(11-17(22)25-19)12-7-4-6-10-16(12)24-2/h3-10,14H,11H2,1-2H3 |
InChI Key |
HFQRQAIZYZZEIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B15019369.png)
![4-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol](/img/structure/B15019377.png)
![1-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B15019379.png)
![4-[({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B15019382.png)
![N-(3-bromophenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B15019388.png)
![3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B15019393.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15019397.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B15019418.png)
![1,1'-Hexane-1,6-diylbis{3-[2-(2-chlorophenoxy)ethyl]urea}](/img/structure/B15019419.png)
![N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B15019426.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B15019427.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B15019433.png)
![N-[(1Z)-3-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15019448.png)
